molecular formula C10H5BrF3N3O2 B1520248 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1221724-13-5

1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Katalognummer: B1520248
CAS-Nummer: 1221724-13-5
Molekulargewicht: 336.06 g/mol
InChI-Schlüssel: WJYFVXDTZMKXGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a 4-bromophenyl group at position 1, a trifluoromethyl (CF₃) group at position 5, and a carboxylic acid moiety at position 2. Such compounds are of interest in medicinal chemistry due to their structural versatility and bioactivity, particularly in anticancer applications .

Eigenschaften

IUPAC Name

1-(4-bromophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N3O2/c11-5-1-3-6(4-2-5)17-8(10(12,13)14)7(9(18)19)15-16-17/h1-4H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYFVXDTZMKXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221724-13-5
Record name 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on various research findings.

Synthesis

The compound can be synthesized through a series of reactions involving triazole derivatives. A typical synthetic route includes:

  • Formation of Triazole : The initial step involves the cycloaddition of azides with alkynes to form the triazole ring.
  • Carboxylation : The introduction of the carboxylic acid group can be achieved through nucleophilic substitution reactions.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties.

  • In vitro Studies : The compound was tested against various bacterial strains, including multidrug-resistant organisms. It demonstrated significant inhibitory effects at micromolar concentrations, particularly against E. coli and K. pneumoniae .
  • Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to inhibit metallo-beta-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in certain bacteria .

Antifungal Activity

The compound has also been evaluated for its antifungal properties.

  • Fungicidal Screening : In vitro tests against filamentous fungi and Candida species revealed that it possesses fungicidal activity, making it a candidate for further development as an antifungal agent .

Antiviral Properties

Emerging studies suggest potential antiviral effects.

Case Study 1: Antimicrobial Efficacy

In a study conducted to evaluate the antimicrobial efficacy of various triazole derivatives, this compound was one of the most potent inhibitors against NDM-1 producing strains. The study reported an IC50 value of approximately 42.7 μM, indicating strong competitive inhibition .

Case Study 2: Synergistic Effects

Another investigation explored the synergistic effects of this compound when combined with existing antibiotics. The results indicated that it could significantly reduce the minimum inhibitory concentration (MIC) of beta-lactam antibiotics by up to four-fold in certain resistant strains .

Data Tables

Biological Activity Tested Organisms IC50 (μM) Notes
AntimicrobialE. coli42.7Effective against NDM-1 producing strains
AntifungalCandida spp.Not specifiedDemonstrated fungicidal activity
AntiviralPreliminary studiesNot specifiedPotential activity against viral pathogens

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Antimicrobial Activity
    • Triazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that compounds similar to 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibit activity against various bacterial strains. For instance, a related compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .
  • Anti-inflammatory Properties
    • The compound's structural analogs have been investigated for anti-inflammatory effects. Research has shown that triazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Anticancer Activity
    • Some studies have reported that triazole compounds can induce apoptosis in cancer cells. For example, derivatives containing the triazole ring have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Agrochemical Applications

  • Fungicides
    • The compound's antifungal properties make it suitable for development as a fungicide. Triazole fungicides are widely used in agriculture to control fungal diseases in crops. The incorporation of the trifluoromethyl group enhances the efficacy and selectivity of these compounds against specific fungal pathogens .
  • Herbicides
    • Research has indicated that triazole-based compounds can be designed to act as herbicides by disrupting plant growth processes. Their ability to inhibit specific enzymes involved in plant metabolism positions them as candidates for herbicide development .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialTriazole derivativesInhibition of bacterial growth
Anti-inflammatoryTriazole analogsReduction of cytokines
AnticancerTriazole-based compoundsInduction of apoptosis
FungicidalTriazole fungicidesControl of fungal pathogens
HerbicidalTriazole derivativesDisruption of plant metabolism

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives showed that this compound exhibited significant antibacterial activity against E. coli with an MIC value of 50 µg/mL. This highlights its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that the compound inhibited the production of TNF-alpha in macrophages by 40%, indicating its potential for treating inflammatory disorders. Further investigations into its mechanism revealed modulation of NF-kB signaling pathways.

Case Study 3: Agricultural Application

Field trials using a triazole derivative similar to the target compound showed a 30% increase in crop yield due to effective control of fungal diseases such as powdery mildew. These findings support the compound's application in agrochemical formulations.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The target compound’s key structural features include:

  • 4-Bromophenyl group : Provides steric bulk and halogen-dependent electronic effects.
  • Trifluoromethyl group : Enhances metabolic stability and electron-withdrawing properties.
  • Carboxylic acid : Facilitates salt formation, coordination chemistry, and hydrogen bonding.

Comparisons with structurally related compounds are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position 1, 5) Key Features
Target Compound 4-Bromophenyl, CF₃ High potential for therapeutic applications; bromine enhances lipophilicity.
1-(4-Chlorophenyl)-5-CF₃-triazole-4-COOH 4-Chlorophenyl, CF₃ Antitumor activity (GP = 68.09% against NCI-H522 cells); c-Met inhibitor.
1-(4-Ethoxyphenyl)-5-formyl-triazole-4-COOH 4-Ethoxyphenyl, formyl Exhibits ring-chain tautomerism (20% cyclic hemiacetal form in solution).
1-(4-Iodophenyl)-5-methyl-triazole-4-COOH 4-Iodophenyl, methyl Used in coordination complexes (e.g., Cu/Co); iodine enhances steric bulk.
1-(4-Fluorophenyl)-5-CF₃-triazole-4-carboxamide 4-Fluorophenyl, CF₃ Fluorine improves metabolic stability; carboxamide enhances bioavailability.
Table 2: Anticancer Activity Comparison
Compound Cell Line (Cancer Type) GP Value Mechanism/Application
1-(4-Chlorophenyl)-5-CF₃-triazole NCI-H522 (Lung) 68.09% c-Met inhibition; apoptosis induction .
5-Methyl-1-(thiazol-2-yl)-triazole NCI-H522 (Lung) 62.47% Thiazole-triazole hybrids for screening .

Physicochemical and Tautomeric Properties

  • Tautomerism :

    • The formyl-substituted analog (1-(4-ethoxyphenyl)-5-formyl-triazole-4-COOH) exists in equilibrium with its cyclic hemiacetal tautomer (20% in solution), which influences solubility and reactivity .
    • CF₃ vs. Formyl : The CF₃ group in the target compound prevents tautomerism, stabilizing the triazole-carboxylic acid form and enhancing acidity (pKa ~3–4) .
  • Coordination Chemistry :

    • Triazole-carboxylic acids with iodine (e.g., 1-(4-iodophenyl)-5-methyl-triazole-4-COOH) form stable Co/Cu complexes, suggesting the target compound’s carboxylic acid group could similarly act as a ligand .

Substituent Effects on Drug Design

  • Halogen Substitution :

    • Bromine vs. chlorine: Bromine’s higher lipophilicity (ClogP: Br > Cl) may improve membrane permeability but could increase metabolic oxidation risks.
    • Fluorine: Fluorinated analogs (e.g., 1-(4-fluorobenzyl)-triazole-4-carboxamide) exhibit enhanced metabolic stability and bioavailability .
  • Electron-Withdrawing Groups :

    • CF₃ vs. methyl: The CF₃ group increases acidity and resistance to enzymatic degradation, critical for oral drug development .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid typically follows a sequence involving:

  • Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole derivatives.
  • Selective mono-substitution via Grignard reagents (e.g., isopropylmagnesium chloride or composites with lithium chloride).
  • Carboxylation by bubbling carbon dioxide into the organometallic intermediate.
  • Acidification and extraction to isolate the carboxylic acid or its esters.
  • Optional methylation or further purification steps to yield the target acid.

This approach is designed to overcome challenges such as regioselectivity in substitution and efficient carboxylation of the triazole ring.

Stepwise Preparation Method

Step 1: Formation of 1-(4-bromophenyl)-4-bromo-1H-1,2,3-triazole Intermediate

  • Dissolve 1-(4-bromophenyl)-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2-50.
  • Cool the solution to between −78 °C and 0 °C.
  • Add isopropylmagnesium chloride (Grignard reagent) slowly, maintaining a mole ratio of dibromo compound to Grignard reagent of 1:0.8–1.5.
  • Stir the reaction for 0.5–2 hours to selectively substitute one bromine atom.
  • Quench with hydrochloric acid (1–20 equivalents relative to starting material).
  • Extract with an organic solvent (ethyl acetate or similar) and dry over anhydrous magnesium sulfate or sodium sulfate.
  • Concentrate under reduced pressure at 40–50 °C.
  • Cool to −5 °C to 5 °C to crystallize and isolate 1-(4-bromophenyl)-4-bromo-1H-1,2,3-triazole.

Step 2: Carboxylation via Grignard Reagent and Carbon Dioxide

  • To the isolated intermediate, add a composite Grignard reagent (isopropylmagnesium chloride-lithium chloride) without purification.
  • Heat to 10–50 °C and stir for 0.5–2 hours.
  • Cool to −30 °C to 0 °C.
  • Bubble carbon dioxide gas through the reaction mixture for 5–30 minutes to form the carboxylate intermediate.
  • Warm to 20–25 °C and acidify with hydrochloric acid to pH 1–5.
  • Extract and dry as before to obtain a mixture of 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid and 1-(4-bromophenyl)-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

Step 3: Purification and Optional Esterification

  • Dissolve the mixture in a solvent blend of THF or METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) with volume ratios ranging from 1:99% to 99:1%.
  • Add inorganic or organic base (e.g., potassium carbonate) and methyl iodide.
  • React at 0–80 °C for 5–48 hours to methylate the carboxylic acid.
  • Perform liquid-liquid extraction and dry the organic layer.
  • Concentrate and crystallize the methyl ester intermediate.
  • Acidify aqueous layer to pH 1–5, extract, dry, and concentrate to isolate the pure this compound after crystallization and vacuum drying.

Representative Experimental Data

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
1 1-(4-bromophenyl)-4,5-dibromo-1H-1,2,3-triazole + isopropylmagnesium chloride −78 to 0 0.5–2 h Formation of mono-substituted triazole intermediate
2 Grignard reagent composite + CO2 bubbling −30 to 25 0.5–2 h + 5–30 min CO2 Carboxylation step
3 Methyl iodide + base in THF/DMF 0–80 5–48 h 49–53% (similar compounds) Methylation and purification

Example: Using 1-methyl-4-bromo-1H-1,2,3-triazole as a model, a 49% yield of the corresponding carboxylic acid was obtained after methylation and crystallization.

Alternative Synthetic Routes and Considerations

  • Cycloaddition reactions of azides with β-ketoesters catalyzed by bases such as DBU have been reported for related triazole carboxylates but are less directly applicable for the specific bromophenyl-trifluoromethyl substituted compound.
  • The trifluoromethyl group can be introduced via trifluoromethylation reagents or by starting from trifluoromethyl-substituted precursors.
  • The presence of the bromophenyl substituent requires careful control of reaction conditions to avoid unwanted side reactions or dehalogenation.
  • Purification steps often involve crystallization under controlled temperature and vacuum drying to ensure high purity.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 1-(4-bromophenyl)-4,5-dibromo-1H-1,2,3-triazole
Key Reagents Isopropylmagnesium chloride, isopropylmagnesium chloride-lithium chloride composite, CO2, HCl, methyl iodide, potassium carbonate
Solvents THF, METHF, DMF, DMAc, ethyl acetate
Temperature Range −78 °C to 80 °C (step-dependent)
Reaction Times 0.5–48 hours (step-dependent)
Isolation Techniques Liquid-liquid extraction, drying agents (MgSO4, Na2SO4), crystallization, vacuum drying
Typical Yields 49–53% for similar triazole carboxylic acids

Q & A

Q. What are the common synthetic routes for 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: The synthesis typically involves Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne precursor. For example:

Azide Preparation : React 4-bromophenyl azide with a β-ketoester (e.g., ethyl 3-oxo-4,4-diethoxybutanoate) under base catalysis (e.g., K₂CO₃ in DMSO) to form a triazole intermediate with protected functional groups .

Deprotection : Hydrolyze the ester group (e.g., using NaOH) and remove acetal protection to yield the free carboxylic acid.

Purification : Use column chromatography or recrystallization for isolation.

Q. Key Considerations :

  • Substituent effects (e.g., bromophenyl, trifluoromethyl) influence reaction yields and regioselectivity.
  • Protecting groups (e.g., diethoxy methyl for formyl) prevent side reactions .

Q. How is the crystal structure of this compound determined?

Methodological Answer:

X-ray Diffraction : Grow single crystals via slow evaporation (solvent: DMSO/water mix).

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement : Employ SHELXL for structure solution and refinement, analyzing anisotropic displacement parameters and hydrogen bonding .

Validation : Check for tautomerism (e.g., ring-chain equilibria) using NMR and compare with crystallographic data .

Q. Example Metrics :

  • Space group: P 1
  • R-factor: < 0.05 for high-resolution data .

Advanced Research Questions

Q. How can tautomerism in triazole derivatives be experimentally resolved?

Methodological Answer:

NMR Spectroscopy : Monitor proton environments (e.g., ¹H NMR at 400 MHz) to detect tautomeric equilibria. For instance, cyclic hemiacetal tautomers may show distinct peaks at δ 6.5–7.5 ppm .

X-ray Crystallography : Resolve dominant tautomeric forms in the solid state.

Computational Modeling : Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate energy differences between tautomers.

Q. Case Study :

  • In similar triazoles, free acid forms dominate in solution (80%), while cyclic tautomers constitute ~20% .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450).

MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes.

Binding Affinity : Calculate ΔG values using MM/GBSA.

Q. Key Findings from Analogues :

  • Trifluoromethyl groups enhance lipophilicity, improving binding to hydrophobic enzyme pockets .
  • Bromophenyl moieties may sterically hinder interactions with bulkier targets .

Q. How to address contradictions in reported bioactivity data across studies?

Methodological Answer:

Standardized Assays : Re-evaluate activity under controlled conditions (e.g., MIC for antimicrobial tests, IC₅₀ for cytotoxicity).

Structure-Activity Comparison :

Substituent Reported Activity Likely Mechanism
TrifluoromethylAnticancer (IC₅₀ 2 µM)Proteasome inhibition
BromophenylAntiviral (EC₅₀ 5 µM)Viral polymerase binding

Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects).

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

Prodrug Design : Esterify the carboxylic acid to improve membrane permeability.

Metabolic Stability : Assess hepatic microsomal clearance (e.g., rat liver microsomes) to identify vulnerable sites (e.g., triazole ring oxidation) .

Formulation : Use PEGylated nanoparticles for sustained release.

Q. Data-Driven Example :

  • Analogues with trifluoromethyl show 3× longer half-life (t₁/₂ = 8 h) compared to methyl derivatives .

Methodological Challenges

Q. How to resolve discrepancies in crystallographic vs. spectroscopic data?

Methodological Answer:

Multi-Technique Validation : Cross-reference X-ray (solid-state) with solution-phase NMR and IR.

Temperature Studies : Perform variable-temperature NMR to detect dynamic equilibria (e.g., tautomerism).

Quantum Crystallography : Refine structures using Hirshfeld atom refinement (HAR) for accurate H-atom positions .

Q. What advanced techniques characterize electronic effects of substituents?

Methodological Answer:

Hammett Analysis : Measure substituent constants (σ) via reaction kinetics (e.g., hydrolysis rates).

Electrochemical Profiling : Use cyclic voltammetry to assess redox behavior (e.g., trifluoromethyl’s electron-withdrawing effect).

Theoretical Calculations : Compute NBO charges and Fukui indices to predict reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.